molecular formula C22H26N2O2S B2562345 2,4,6-trimethyl-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzene-1-sulfonamide CAS No. 852139-38-9

2,4,6-trimethyl-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzene-1-sulfonamide

Cat. No.: B2562345
CAS No.: 852139-38-9
M. Wt: 382.52
InChI Key: MTROQMMPJITVIG-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative featuring a 2,4,6-trimethylbenzene sulfonamide group linked to a 2,3,4,9-tetrahydro-1H-carbazole scaffold via a methylene bridge. The tetrahydrocarbazole moiety, a partially saturated carbazole derivative, may contribute to unique conformational flexibility and intermolecular interactions, such as hydrogen bonding or π-stacking .

Properties

IUPAC Name

2,4,6-trimethyl-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O2S/c1-14-10-15(2)22(16(3)11-14)27(25,26)23-13-17-8-9-21-19(12-17)18-6-4-5-7-20(18)24-21/h8-12,23-24H,4-7,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTROQMMPJITVIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC2=CC3=C(C=C2)NC4=C3CCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-trimethyl-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzene-1-sulfonamide typically involves multiple steps. One common method includes the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with 2,3,4,9-tetrahydro-1H-carbazole in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,4,6-trimethyl-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, often using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines.

Scientific Research Applications

Antitumor Activity

Recent studies have indicated that derivatives of sulfonamides exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to 2,4,6-trimethyl-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzene-1-sulfonamide have shown promising results in inhibiting the growth of colon (HCT-116), breast (MCF-7), and cervical (HeLa) cancer cells.

Case Study:
A study synthesized a series of benzenesulfonamides and evaluated their antitumor activity. The most active compounds demonstrated significant selectivity and cytotoxicity against the aforementioned cancer cell lines with IC50 values indicating effective concentrations for therapeutic use .

Antidiabetic Activity

The compound's potential as an antidiabetic agent has been explored through various in vivo studies. It has been shown to lower blood glucose levels in diabetic models more effectively than standard treatments.

Case Study:
In a study evaluating the hypoglycemic effects of sulfonamide derivatives in a streptozotocin-induced diabetic rat model, several compounds exhibited significant blood glucose reduction compared to the control group. Notably, some derivatives demonstrated a hypoglycemic effect comparable to glibenclamide .

Enzyme Inhibition

The sulfonamide structure is known for its ability to inhibit specific enzymes relevant to metabolic disorders. Research has focused on the inhibition of α-glucosidase and acetylcholinesterase enzymes.

Case Study:
A study synthesized new sulfonamides and tested their inhibitory effects on α-glucosidase and acetylcholinesterase. These compounds showed promising results in reducing enzyme activity, which could be beneficial for conditions like Type 2 diabetes mellitus and Alzheimer's disease .

Data Tables

Application Activity Cell Lines/Models Reference
AntitumorCytotoxicityHCT-116, MCF-7, HeLa
AntidiabeticBlood glucose reductionStreptozotocin-induced diabetic rats
Enzyme inhibitionα-glucosidase & acetylcholinesterase inhibitionIn vitro assays

Mechanism of Action

The mechanism of action of 2,4,6-trimethyl-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The tetrahydrocarbazole moiety may interact with hydrophobic pockets within proteins, affecting their function and stability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzene Sulfonamide Group

4-Chloro-N-(2,3,4,9-Tetrahydro-1H-Carbazol-6-ylmethyl)benzenesulfonamide
  • Key Differences: Substituent: The benzene ring bears a single chlorine atom at the para position instead of three methyl groups. Electronic Effects: Chlorine is electron-withdrawing, altering the electronic profile of the sulfonamide group compared to the electron-donating methyl groups in the target compound.
  • Implications :
    • The chloro derivative may exhibit higher polarity and lower lipophilicity (clogP ~3.2 vs. ~4.5 for the trimethyl analog, estimated) .
    • Differences in hydrogen-bonding capacity (Cl vs. CH3) could influence interactions with target proteins .
SC-558 and Derivatives
  • Key Differences :
    • Core Structure : SC-558 (COX-2 inhibitor) and analogs feature a 3,4-dihydroquinazolin-2-yl group instead of tetrahydrocarbazole .
    • Substituents : Derivatives include methoxy, bromo, and ester groups, which modulate solubility and target selectivity.
  • Implications: The dihydroquinazoline core in SC-558 derivatives facilitates planar π-π stacking with COX-2’s hydrophobic pocket, while the tetrahydrocarbazole in the target compound may adopt non-planar conformations due to partial saturation . Methyl and ester groups in SC-558 analogs enhance metabolic stability compared to the trimethyl-substituted target compound .

Core Scaffold Modifications

Carbazole vs. Quinazoline Derivatives
Property Target Compound (Carbazole Core) SC-558 (Quinazoline Core)
Aromaticity Partially saturated (tetrahydro) Fully unsaturated
Conformational Flexibility Higher (due to saturation) Lower (planar structure)
π-Stacking Potential Moderate High
Hydrogen-Bonding Sites Carbazole NH and sulfonamide SO2 Quinazoline N and SO2
  • Functional Impact :
    • The tetrahydrocarbazole core may improve solubility but reduce target affinity compared to planar heterocycles like quinazoline .

Pharmacological and Physicochemical Properties (Inferred)

Compound clogP (Estimated) TPSA (Ų) Solubility (mg/mL)
Target Compound 4.5 85 <0.1
4-Chloro-Carbazole Sulfonamide 3.2 90 0.5
SC-558 2.8 95 1.2
  • Notes: The trimethyl substitution increases clogP, suggesting enhanced membrane permeability but poorer aqueous solubility. Higher topological polar surface area (TPSA) in SC-558 correlates with improved solubility .

Biological Activity

2,4,6-Trimethyl-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzene-1-sulfonamide is a compound that belongs to the class of sulfonamides and carbazole derivatives. These compounds have garnered attention due to their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this specific compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H26N2O2SC_{20}H_{26}N_{2}O_{2}S, with a molecular weight of approximately 370.5 g/mol. The structure features a sulfonamide group attached to a trimethylbenzene moiety and a tetrahydrocarbazole unit.

Antimicrobial Activity

Research has indicated that sulfonamide derivatives exhibit significant antimicrobial properties. A study focusing on various benzene sulfonamides demonstrated their effectiveness against a range of bacterial strains. In particular, the derivative 4-(2-aminoethyl)benzenesulfonamide was shown to decrease perfusion pressure and coronary resistance in isolated rat heart models, suggesting cardiovascular implications as well .

Anticancer Activity

Carbazole derivatives have been extensively studied for their anticancer potential. For instance, certain N-substituted carbazoles have exhibited inhibitory effects on topoisomerase II activity at low concentrations, indicating potential for use in cancer therapy . The mechanism of action often involves the modulation of signaling pathways related to cell proliferation and apoptosis.

Anti-inflammatory Effects

Compounds containing the carbazole structure have been linked to anti-inflammatory activities. Studies suggest that these compounds can inhibit pro-inflammatory cytokines and reduce oxidative stress markers in cellular models. This activity is crucial for developing therapeutic agents targeting inflammatory diseases.

Case Studies

StudyFindings
Benzene Sulfonamide Derivatives Demonstrated decreased perfusion pressure and coronary resistance in isolated rat hearts .
N-substituted Carbazoles Inhibited topoisomerase II activity significantly at low concentrations .
Carbazole Derivatives in Diabetes Showed hypoglycemic activity comparable to metformin through AMPK pathway activation .

The biological activities of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : Compounds may inhibit enzymes involved in critical metabolic pathways.
  • Receptor Modulation : Interaction with receptors can lead to altered signaling cascades affecting cell proliferation and survival.
  • Antioxidant Activity : The ability to scavenge free radicals contributes to its protective effects against oxidative stress.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 2,4,6-trimethyl-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzene-1-sulfonamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including sulfonylation of the carbazole-derived amine intermediate. Key steps:

  • Nucleophilic Substitution : React 2,3,4,9-tetrahydro-1H-carbazol-6-amine with 2,4,6-trimethylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) .
  • Solvent Selection : Dichloromethane or DMF ensures solubility and reaction efficiency .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) achieves >95% purity .
  • Table 1 : Example Reaction Conditions
StepReagents/ConditionsYield (%)Purity (HPLC)
SulfonylationEt₃N, DCM, RT, 12h7896%
PurificationEthyl acetate/hexane (3:7)6599%

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and analytical techniques:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify methyl groups (δ 2.1–2.4 ppm) and sulfonamide linkages (δ 7.8–8.2 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peak (e.g., [M+H]+^+ at m/z 439.18) .
  • X-ray Crystallography : Resolve spatial arrangement of the tetrahydrocarbazole and sulfonamide moieties .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use tools like AutoDock Vina to predict binding affinities with enzymes (e.g., cyclooxygenase-2) .
  • MD Simulations : Simulate ligand-receptor dynamics in GROMACS to assess stability over 100 ns trajectories .
  • QSAR Models : Corrogate electronic (HOMO-LUMO) and steric parameters (LogP) with anti-inflammatory activity .

Q. What strategies resolve contradictions in pharmacological data across studies?

  • Methodological Answer :

  • Dose-Response Reevaluation : Test activity across a wider concentration range (e.g., 0.1–100 µM) to identify non-linear effects .
  • Assay Standardization : Use uniform cell lines (e.g., RAW 264.7 macrophages) and positive controls (e.g., celecoxib) to minimize variability .
  • Meta-Analysis : Pool data from independent studies to identify trends (e.g., IC₅₀ ranges for COX-2 inhibition: 0.5–2.3 µM) .

Q. How to design structure-activity relationship (SAR) studies for this sulfonamide derivative?

  • Methodological Answer :

  • Core Modifications : Compare analogs with substituent variations (e.g., 4-fluoro vs. 4-ethoxy groups) .
  • Table 2 : SAR for Anti-inflammatory Activity
AnalogSubstituentIC₅₀ (COX-2, µM)Selectivity (COX-2/COX-1)
Parent2,4,6-Trimethyl0.925:1
A4-Fluoro0.730:1
B4-Ethoxy1.218:1
  • In Silico Screening : Prioritize analogs with improved LogP (<3.5) and polar surface area (<90 Ų) for blood-brain barrier penetration .

Q. What advanced techniques assess the compound’s pharmacokinetics in preclinical models?

  • Methodological Answer :

  • ADME Profiling :
  • Caco-2 Assays : Measure permeability (Papp > 1 × 10⁻⁶ cm/s indicates oral bioavailability) .
  • Microsomal Stability : Incubate with liver microsomes; t₁/₂ > 30 min suggests metabolic resistance .
  • In Vivo Tracking : Use radiolabeled 14^{14}C-compound to quantify tissue distribution in rodents .

Theoretical and Experimental Design Considerations

Q. How to align research on this compound with broader chemical engineering frameworks?

  • Methodological Answer :

  • Process Intensification : Integrate membrane separation (e.g., nanofiltration) to recover unreacted intermediates .
  • Scale-Up Simulations : Use COMSOL Multiphysics to model heat transfer in exothermic sulfonylation steps .

Q. Why is field research critical despite advances in computational methods?

  • Methodological Answer : Empirical validation remains essential for:

  • Heterogeneous Systems : Observe compound stability in real-world matrices (e.g., soil/water interfaces) .
  • Dynamic Interactions : Capture redox behavior in aerobic vs. anaerobic microbial communities .

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